
4-Ethoxy-3-formylbenzoic acid
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Overview
Description
4-Ethoxy-3-formylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the 4-position and a formyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3-formylbenzoic acid can be synthesized through several methods. One common approach involves the ethylation of 3-formylbenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the formylation of 4-ethoxybenzoic acid using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction also requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process typically involves the same synthetic routes as described above but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling reagent conditions. This reaction is critical for modifying solubility or generating prodrug derivatives.
Reaction Type | Reagents/Conditions | Product | References |
---|---|---|---|
Esterification | Methanol/H<sup>+</sup> (H<sub>2</sub>SO<sub>4</sub>) | Methyl 4-ethoxy-3-formylbenzoate | |
Coupling Reagents | DCC/DMAP in anhydrous THF | Activated ester intermediates |
Mechanistic notes:
-
The ethoxy group acts as an electron-donating group (EDG), slightly deactivating the ring but not hindering carboxylic acid reactivity.
-
Esterification proceeds via nucleophilic acyl substitution.
Aldehyde Group Transformations
The formyl group participates in oxidation, reduction, and nucleophilic addition reactions, enabling diverse functionalization.
Reaction Type | Reagents/Conditions | Product | References |
---|---|---|---|
Oxidation | KMnO<sub>4</sub>, acidic H<sub>2</sub>O | 4-Ethoxy-3-carboxybenzoic acid | |
Reduction | NaBH<sub>4</sub>/MeOH | 4-Ethoxy-3-(hydroxymethyl)benzoic acid | |
Imine Formation | Aniline, CH<sub>3</sub>CN, ∆ | Schiff base derivatives |
Key observations:
-
Oxidation of the formyl group to a carboxylic acid increases molecular symmetry, forming a dicarboxylic acid.
-
Reduction yields a hydroxymethyl group, which can further react in glycosylation or etherification.
Aldol Condensation Reactions
The aldehyde participates in catalytic aldol reactions under mild conditions, as demonstrated in studies using ethyl diazoacetate (EDA) and silylating agents.
Reaction Type | Reagents/Conditions | Product | References |
---|---|---|---|
Aldol Addition | TMAP/BSA catalyst, EDA, CH<sub>3</sub>CN | β-Hydroxy ester derivatives |
-
TMAP (tetramethylammonium pivalate) generates an enolate from EDA.
-
BSA (bis(trimethylsilyl)acetamide) silylates intermediates, preventing catalyst deactivation.
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Reaction proceeds via a turnover-determining nucleophilic addition to the aldehyde (rate ≈ 0.35 mM/min) .
Electrophilic Aromatic Substitution
The ethoxy group directs electrophiles to specific positions on the aromatic ring, though the electron-withdrawing formyl group modulates reactivity.
Positional selectivity:
-
Ethoxy (para to COOH) directs electrophiles to the ortho position relative to itself (C5), while the formyl group (meta to COOH) exerts a weaker deactivating effect .
Condensation Reactions Involving Both Functional Groups
Intramolecular reactions between the aldehyde and carboxylic acid groups can form cyclic products under specific conditions.
Reaction Type | Reagents/Conditions | Product | References |
---|---|---|---|
Lactone Formation | PTSA, toluene, reflux | 6-Membered lactone derivative | (analog) |
Interaction with Biological Targets
The compound’s bifunctional structure enables interactions with enzymes, as suggested by studies on similar benzoic acid derivatives.
Interaction Type | Biological Target | Observed Effect | References |
---|---|---|---|
Enzyme Inhibition | Tyrosinase | Competitive inhibition (IC<sub>50</sub> ≈ 12 µM) | |
Antimicrobial Activity | S. aureus | MIC = 64 µg/mL |
Scientific Research Applications
4-Ethoxy-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-formylbenzoic acid involves its interaction with various molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
3-Formylbenzoic acid: Lacks the ethoxy group, which affects its solubility and reactivity.
4-Formylbenzoic acid: Similar structure but without the ethoxy group, leading to different chemical properties and applications.
Uniqueness
4-Ethoxy-3-formylbenzoic acid is unique due to the presence of both the ethoxy and formyl groups, which confer distinct chemical reactivity and solubility properties. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-ethoxy-3-formylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
IXYXWHAFLXYGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C=O |
Origin of Product |
United States |
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